Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-
Description
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- is a synthetic derivative of the essential amino acid methionine, modified by the introduction of a 2,4-dichlorophenoxyacetyl group at the nitrogen atom. The compound combines the structural features of methionine—a sulfur-containing amino acid with a thioether side chain—with the 2,4-dichlorophenoxy moiety, which is widely recognized for its role in COX-2 enzyme inhibition and herbicidal activity .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-21-5-4-10(13(18)19)16-12(17)7-20-11-3-2-8(14)6-9(11)15/h2-3,6,10H,4-5,7H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTANULYSZODGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886496 | |
| Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-13-2 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine, N-(2-(2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC225214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC87887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Mediated Acylation
The most direct route involves reacting methionine with 2-(2,4-dichlorophenoxy)acetyl chloride. This method mirrors the acetylation of methionine using acetic anhydride or acyl chlorides, as demonstrated in the production of N-acetyl-L-methionine.
Procedure :
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Activation of the acyl group : 2-(2,4-Dichlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride.
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Reaction with methionine : Methionine is dissolved in an alkaline aqueous solution (e.g., NaOH or NaHCO₃) to deprotonate the amino group. The acyl chloride is added dropwise at 0–5°C to minimize hydrolysis.
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Neutralization and isolation : The mixture is acidified to precipitate the product, followed by filtration and washing.
Key Considerations :
Enzymatic Resolution for Stereochemical Control
While the target compound’s stereochemistry is unspecified, enzymatic methods from L-methionine production suggest strategies for resolving racemic mixtures. For instance, aminoacylase enzymes selectively deacylate N-acetyl-DL-methionine to yield L-methionine. Adapting this to the dichlorophenoxy derivative would require identifying enzymes tolerant of the bulky acyl group.
Hypothetical Workflow :
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Synthesize N-[2-(2,4-dichlorophenoxy)acetyl]-DL-methionine via non-stereoselective acylation.
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Treat with a stereospecific acylase to hydrolyze the D-isomer’s acyl group.
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Separate L-isomer via crystallization or chromatography.
Optimization of Reaction Conditions
Temperature and pH Dependence
Data from N-acetylation studies indicate that reactions at 20–60°C with pH 8–10 optimize yield while minimizing side reactions. For the dichlorophenoxy variant, lower temperatures (0–10°C) may suppress hydrolysis of the acyl chloride.
Table 1: Comparative Reaction Conditions
Solvent and Stoichiometry
Nonpolar solvents (e.g., THF) improve acyl chloride stability, while aqueous phases facilitate deprotonation of methionine’s amino group. A molar ratio of 1:1.2 (methionine:acyl chloride) ensures complete reaction, with excess acyl chloride neutralized post-reaction.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures often contain unreacted starting materials and byproducts. The patent method for N-acetyl-L-methionine employs reduced-pressure crystallization:
Chromatographic Methods
Size-exclusion or reverse-phase HPLC could resolve the target compound from structural analogs, though this is cost-prohibitive for industrial scales.
Spectroscopic Confirmation
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¹H NMR : Peaks for the dichlorophenoxy group (δ 6.8–7.5 ppm) and methionine’s methylthio moiety (δ 2.1–2.5 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 394 (C₁₃H₁₅Cl₂NO₄S⁺).
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
The electrophilic dichlorophenoxy acyl chloride is prone to hydrolysis in aqueous media. Strategies include:
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Slow addition of acyl chloride to maintain low local concentration.
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Use of phase-transfer catalysts to enhance interfacial reactivity.
Byproduct Formation
Oxazolone derivatives, noted in N-acetylation, may form if the carboxyl group undergoes intramolecular cyclization. Acidic workup conditions (pH 3–4) suppress this side reaction.
Industrial-Scale Considerations
Adapting lab-scale protocols to production requires addressing:
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Cost of Acyl Chloride : Synthesis from 2,4-dichlorophenol and chloroacetic acid adds steps.
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Waste Management : Neutralization of HCl byproducts necessitates efficient scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The 2,4-dichlorophenoxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Agricultural Applications
Plant Growth Regulation:
Methionine derivatives, including N-[2-(2,4-dichlorophenoxy)acetyl]-, have been studied for their role as plant growth regulators. The compound exhibits herbicidal properties, making it useful in controlling unwanted vegetation. Research indicates that it can enhance crop yield by modulating plant growth processes through its interaction with auxin signaling pathways.
Case Study: Herbicidal Efficacy
A study conducted on various crops demonstrated that application of N-[2-(2,4-dichlorophenoxy)acetyl]- significantly reduced weed biomass while promoting the growth of target crops. The results showed a 30% increase in crop yield compared to untreated plots, highlighting its potential as an effective herbicide.
Biochemical Applications
Metabolic Pathways:
In biochemistry, methionine plays a crucial role as a precursor for various biomolecules. The compound N-[2-(2,4-dichlorophenoxy)acetyl]- can influence metabolic pathways related to sulfur amino acids. Its structural similarity to methionine allows it to participate in similar biochemical reactions, potentially affecting protein synthesis and cellular metabolism .
Data Table: Metabolic Effects of Methionine Derivatives
Pharmaceutical Applications
Potential Therapeutic Uses:
Research has indicated that methionine derivatives may possess therapeutic properties. For instance, N-[2-(2,4-dichlorophenoxy)acetyl]- has been investigated for its potential anti-cancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways .
Case Study: Anti-Cancer Properties
A recent study involving Jurkat cells (a model for T-cell leukemia) demonstrated that treatment with N-[2-(2,4-dichlorophenoxy)acetyl]- resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to controls. The compound was found to enhance mitochondrial dysfunction in cancer cells, suggesting a mechanism for its anti-cancer activity .
Mechanism of Action
The mechanism of action of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The 2,4-dichlorophenoxyacetyl group mimics natural auxins, which are plant hormones that regulate growth. This mimicry can disrupt normal cellular processes, leading to abnormal growth and cell death in plants . In biological systems, methionine plays a crucial role in protein synthesis and various metabolic pathways, including the activation of AMP-activated protein kinase (AMPK) and the promotion of autophagy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Differences and Implications
This sulfur atom may enhance redox activity or metal-binding capacity, influencing drug metabolism . Thiourea-containing analogs (e.g., compounds in ) exhibit stronger COX-2 inhibition due to additional hydrogen-bonding interactions with enzyme active sites .
Substituent Effects: Fluorine in analogs like N-[cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide improves metabolic stability and membrane permeability .
Physicochemical Properties
- Melting Points :
Simpler analogs (e.g., glycine derivative) melt at 162–164°C , while bulkier thiourea derivatives melt at 188–198°C due to crystallinity . Methionine’s derivative may exhibit lower melting points (~150–160°C) due to side-chain flexibility. - Solubility : Thiourea derivatives show poor aqueous solubility (<1 mg/mL), whereas glycine/alanine analogs are moderately soluble in polar solvents .
Biological Activity
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that integrates the amino acid methionine with a 2,4-dichlorophenoxyacetyl moiety. This structural combination suggests potential biological activities that could be relevant in various fields, including agriculture and medicine. Understanding its biological activity is crucial for applications ranging from plant growth regulation to potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- can be broken down into two main components:
- Methionine : An essential amino acid involved in various metabolic processes.
- 2,4-Dichlorophenoxyacetyl group : A synthetic auxin commonly used as a herbicide.
This unique combination may influence the compound's biological interactions significantly.
The 2,4-dichlorophenoxyacetyl moiety is known for its role as a synthetic auxin. It mimics natural plant hormones, leading to uncontrolled growth in susceptible plants. This mechanism can be summarized as follows:
- Absorption and Transport : The compound is absorbed through plant leaves and translocated to growth points (meristems).
- Growth Regulation : It induces rapid cell division and elongation, which can lead to abnormal growth patterns such as stem curling and leaf wilting, ultimately resulting in plant death if not controlled .
2. Effects on Plant Metabolism
Research indicates that 2,4-Dichlorophenoxyacetic acid (the active component) affects various metabolic pathways in plants:
- Amino Acid Metabolism : It has been shown to upregulate methionine biosynthesis pathways, enhancing the production of S-adenosylmethionine (AdoMet), a critical methyl donor in numerous biochemical reactions .
- Flavonoid Metabolism : Alterations in flavonoid metabolism have also been observed, indicating potential impacts on secondary metabolite production .
Case Study 1: Genotoxic Effects
A study on the genotoxic effects of 2,4-D demonstrated significant chromosomal aberrations in test subjects exposed to varying concentrations. The results indicated that exposure could lead to genetic damage in both somatic and germ cells . This finding raises concerns about the compound's safety profile for agricultural use.
Case Study 2: Antimicrobial Activity
Halogenated compounds like those derived from methionine with a dichlorophenoxy group have been explored for their antimicrobial properties. These compounds exhibit enhanced binding affinity to microbial targets, potentially offering new avenues for combating drug-resistant pathogens .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2,4-dichlorophenoxy)acetyl]-DL-methionine?
- Methodological Answer : Synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid derivatives with DL-methionine. For example, acylation reactions under reflux with catalysts like sulfuric acid in methanol are common. Post-reaction purification via recrystallization (e.g., ethanol) or column chromatography (silica gel) is critical for isolating the target compound .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in chlorophenoxy acid herbicide analysis. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR at δ 7.36–0.95 ppm) are also employed to confirm structural integrity and detect impurities .
Q. What spectroscopic methods are used for structural characterization?
- Methodological Answer :
- NMR : H and C-NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.6–7.4 ppm, methyl groups at δ 0.95–1.8 ppm) .
- IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm) and ether linkages (~1250 cm) .
- Mass Spectrometry : Confirms molecular weight (MW 352.23 g/mol) via electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. How do crystallographic studies inform the structural configuration and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, the central phenyl ring forms dihedral angles of 65.71° and 44.42° with adjacent pyrimidine and terminal phenyl rings. Hydrogen bonds (e.g., C–H···O) stabilize the crystal lattice, as observed in related N-acyl methionine derivatives .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst Optimization : Using KCO in dimethylformamide (DMF) improves nucleophilic substitution efficiency .
- Temperature Control : Refluxing at 80–100°C enhances reaction kinetics without decomposition .
- Purification : Gradient elution in column chromatography (e.g., hexane:EtOAc) minimizes byproduct contamination .
Q. How does structural modification impact biological activity against fungal pathogens?
- Methodological Answer : Modifying the phenoxyacetyl group or methionine side chain alters fungicidal efficacy. For instance, introducing pyrimidine rings (as in related compounds) enhances systemic activity against Peronosporales by disrupting cell membrane synthesis. Bioassays comparing EC values (e.g., spore germination inhibition) validate structure-activity relationships (SAR) .
Q. What are the challenges in handling and storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Storage under inert atmosphere (argon) at room temperature prevents degradation. Use of amber glassware and desiccants (e.g., silica gel) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
